molecular formula C15H9N3O2 B8778413 3-(5-Formylpyridin-2-yl)-2-hydroxy-1H-indole-5-carbonitrile

3-(5-Formylpyridin-2-yl)-2-hydroxy-1H-indole-5-carbonitrile

Cat. No.: B8778413
M. Wt: 263.25 g/mol
InChI Key: WQFVBIQVWAOFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Formylpyridin-2-yl)-2-hydroxy-1H-indole-5-carbonitrile is a useful research compound. Its molecular formula is C15H9N3O2 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H9N3O2

Molecular Weight

263.25 g/mol

IUPAC Name

3-(5-formylpyridin-2-yl)-2-hydroxy-1H-indole-5-carbonitrile

InChI

InChI=1S/C15H9N3O2/c16-6-9-1-3-12-11(5-9)14(15(20)18-12)13-4-2-10(8-19)7-17-13/h1-5,7-8,18,20H

InChI Key

WQFVBIQVWAOFMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=C(N2)O)C3=NC=C(C=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an icecold suspension of 50 mg (0.16 mmol) of 6-(5-cyano-2-hydroxy-1H-indol-3-yl)-N-methoxy-N-methylnicotin-amide from example 1.2 in THF (4 mL) were added 19.4 mg (0.51 mmol) of LiAlH4 as a solid in small portions. The resulting mixture was stirred at that temperature for further 30 min. After diluting with ethyl acetate the reaction was quenched by adding 4.2 mL of a 0.35 M solution of KHSO4. The resulting solution was stirred for further 60 min, the phases were separated, and the precipitate in the organic layer was collected by filtration, washed with water and ethyl acetate, and dried in a vacuum oven yielding a red solid. Amount 28 mg. Yield 68%.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
19.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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